molecular formula C15H13F2N3O B2619824 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide CAS No. 2195878-33-0

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2619824
CAS No.: 2195878-33-0
M. Wt: 289.286
InChI Key: ZCJSATVTGKJVKM-UHFFFAOYSA-N
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Description

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research. It is a small molecule that features a benzamide group linked to a pyrimidine core, a structural motif commonly found in compounds designed to modulate biological targets. While the specific research applications for this exact compound are still being explored, its core structure is highly relevant. For instance, closely related heteroaryl compounds containing a cyclopropylpyrimidine moiety have been investigated for their potential to inhibit specific enzymes, such as Phosphatidylinositol 3-kinase (PI3K), which is a well-known target in oncology and inflammatory disease research . The molecular formula for this compound is C15H13F2N3O, with a molecular weight of 289.28 g/mol . As a research chemical, it is intended for use in laboratory studies to further understand its physicochemical properties, mechanism of action, and potential biological activity. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJSATVTGKJVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Cyclopropylpyrimidine Moiety: This can be achieved through the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions.

    Coupling with Difluorobenzamide: The cyclopropylpyrimidine intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s pyrimidine-methyl-benzamide scaffold is distinct from urea-linked derivatives (e.g., diflubenzuron) and thioether-containing analogs. Key comparisons include:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name/Identifier Core Structure Substituents on Pyrimidine/Phenyl Molecular Formula Key Properties/Activities
Target Compound Pyrimidine-methyl-benzamide 6-Cyclopropyl, 2,6-difluoro C₁₆H₁₄F₂N₃O (inferred) Likely enhanced lipophilicity
Diflubenzuron () Benzoylurea 4-Chlorophenyl, 2,6-difluoro C₁₄H₉ClF₂N₂O₂ Insect growth regulator; marine pollutant
Teflubenzuron () Benzamide-thioether 3,5-Dichloro-2,4-difluorophenyl C₁₄H₆Cl₂F₂N₂O₂S Insecticidal activity
4c () Pyrimidine-thioether 6-Difluoromethyl, 2-methyl C₂₀H₁₄F₄N₄O₂S Antifungal/antibacterial activity
4l () Pyrimidine-thioether 6-Difluoromethyl C₂₀H₁₂F₄N₄O₂S Broad-spectrum bioactivity
Flufenoxuron () Benzamide-ether 2-Chloro-4-(trifluoromethyl)phenoxy C₂₁H₁₃ClF₄N₂O₃ Acaricidal properties

Key Observations :

  • Pyrimidine vs. Urea Linkage : The target compound’s pyrimidine-methyl bridge may confer greater rigidity and metabolic stability compared to diflubenzuron’s urea group, which is prone to hydrolysis .
  • Substituent Effects: Cyclopropyl’s lipophilicity contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like teflubenzuron and flufenoxuron, which enhance binding to insect chitin synthases .
  • Thioether vs. Methyl Bridges : Thioether-linked compounds (e.g., 4c, 4l) exhibit antifungal activity due to sulfur’s electronegativity, whereas the methyl bridge in the target compound may reduce oxidative degradation .
Antifungal/Antibacterial Potential:
  • Analogs such as 4c and 4l demonstrate broad-spectrum activity against Candida albicans and Staphylococcus aureus, attributed to fluorine’s electronegativity disrupting microbial membranes . The target compound’s fluorinated benzamide may share this mechanism.
  • Diflubenzuron’s insecticidal action (via chitin synthesis inhibition) differs from the pyrimidine-based target, suggesting divergent applications .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrimidine Ring : A six-membered heterocyclic structure that contributes to its biological activity.
  • Difluorobenzamide Group : Enhances lipophilicity and may influence receptor interactions.

Research indicates that this compound may selectively antagonize A2A receptors, which are implicated in various neurodegenerative diseases such as Parkinson's disease. The antagonism of these receptors could potentially alleviate symptoms associated with movement disorders .

Pharmacological Effects

Case Study 1: Neurodegenerative Disease Models

In a study evaluating the efficacy of A2A receptor antagonists in animal models of Parkinson's disease, compounds structurally related to this compound demonstrated significant improvements in motor function and reduced neuroinflammation. The study highlighted the potential for this class of compounds in managing Parkinson's symptoms .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to identify the optimal substitutions on the pyrimidine and benzamide moieties that enhance biological activity. The introduction of fluorine atoms was found to improve binding affinity to target receptors, suggesting a pathway for further optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neuroprotection Improved motor function in Parkinson's models
A2A Receptor Antagonism Selective inhibition observed
Antimicrobial Potential Preliminary data suggest activity

Q & A

What synthetic methodologies are commonly employed for preparing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide and its analogs?

Basic Research Question
The synthesis of 2,6-difluorobenzamide derivatives typically involves coupling reactions between substituted pyrimidine intermediates and activated benzamide precursors. For example, 2,6-difluorobenzamide (CAS 18063-03-1) serves as a key intermediate in synthesizing benzoylurea pesticides, where it reacts with amines or isocyanates under nucleophilic conditions . For analogs like teflubenzuron or novaluron, the 2,6-difluorobenzamide moiety is functionalized via carbamoylation or sulfonylation steps, often using coupling agents like carbonyldiimidazole (CDI) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions such as hydrolysis of the fluorinated aromatic ring.

How can X-ray crystallography resolve conformational ambiguities in N-substituted 2,6-difluorobenzamide derivatives?

Advanced Research Question
Crystallographic studies of related compounds (e.g., N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide) reveal critical structural features such as dihedral angles between aromatic rings (e.g., 78.6°), hydrogen-bonding networks (N–H⋯O), and disorder in flexible substituents (e.g., CHF₂ groups) . Software suites like SHELXL are essential for refining disordered moieties and validating anisotropic displacement parameters. For instance, SHELX’s robust handling of high-resolution data enables precise determination of hydrogen-bond geometries (e.g., C(4) chains along [100] in orthorhombic Pbca space groups) . Challenges include resolving electron density overlaps in bulky substituents, which may require complementary techniques like DFT calculations.

What computational strategies predict the bioactivity of 2,6-difluorobenzamide derivatives against molecular targets?

Advanced Research Question
Pharmacophore modeling and molecular docking have been applied to assess interactions between benzamide analogs and targets like VEGFR2. For example, N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide showed higher binding affinity (-9.8 kcal/mol) than control inhibitors, stabilized by hydrogen bonds (e.g., with Cys917) and hydrophobic interactions (e.g., with Val914) . Virtual screening workflows should incorporate toxicity predictions (e.g., Ames tests for mutagenicity) and ADMET profiling to prioritize candidates with favorable pharmacokinetic properties. Limitations include false positives from force field approximations, necessitating experimental validation .

How can researchers address discrepancies in crystallographic data for fluorinated benzamide compounds?

Advanced Research Question
Discrepancies in crystallographic parameters (e.g., bond lengths, thermal motion) often arise from experimental factors like radiation damage or incomplete absorption correction. For example, multi-scan absorption corrections (e.g., SADABS in Bruker systems) improve data accuracy in compounds with high Z’ values or twinning . Contradictions between reported structures (e.g., variations in unit cell dimensions) may reflect polymorphism or solvent inclusion. Cross-validation with spectroscopic data (e.g., ¹⁹F NMR) and Hirshfeld surface analysis can reconcile such inconsistencies .

What are the structural determinants of pesticidal activity in 2,6-difluorobenzamide-based compounds?

Basic Research Question
Structure-activity relationship (SAR) studies indicate that electronegative substituents (e.g., Cl, CF₃) on the phenyl ring enhance pesticidal activity by increasing binding affinity to chitin synthase. For example, teflubenzuron (N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide) inhibits insect molting via disruption of chitin deposition . Modifications to the pyrimidine or cyclopropyl groups in analogs like N-[(6-cyclopropylpyrimidin-4-yl)methyl] derivatives may alter steric hindrance and bioavailability, requiring systematic SAR profiling .

How do hydrogen-bonding networks influence the stability of benzamide derivatives in the solid state?

Advanced Research Question
In crystalline phases, molecules like N-{4-[4-(2,6-difluorobenzamido)benzyl]phenyl}-2,6-difluorobenzamide form extended networks via N–H⋯O hydrogen bonds (e.g., C(4) chains) and π-π stacking interactions. These networks stabilize the lattice and influence melting points and solubility . Disruption of these interactions (e.g., via methylation of amide hydrogens) can reduce thermal stability, as observed in analogs with lower melting points . Dynamic solubility studies in polar solvents (e.g., DMSO) further correlate lattice energy with dissolution rates.

What analytical techniques are critical for characterizing fluorinated impurities in benzamide synthesis?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., at 254 nm) is standard for purity assessment, while LC-MS identifies byproducts like hydrolyzed intermediates or dimerized species . ¹⁹F NMR is indispensable for tracking fluorine-containing impurities, with chemical shifts sensitive to electronic environments (e.g., deshielding in ortho-fluorine atoms). Quantitative ¹H-¹⁵N HMBC experiments can further resolve amide proton environments in complex mixtures .

How do steric and electronic effects govern the regioselectivity of reactions involving 2,6-difluorobenzamide?

Advanced Research Question
The electron-withdrawing nature of fluorine atoms activates the benzamide carbonyl toward nucleophilic attack, while steric hindrance from ortho-fluorines directs substitutions to the para position. For example, in synthesizing lufenuron analogs, coupling reactions with 3-chloro-4-hexafluoropropoxyphenyl isocyanate occur preferentially at the less hindered amide nitrogen . Computational studies (e.g., Fukui function analysis) can predict reactive sites, guiding the design of regioselective transformations.

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